molecular formula C10H22N2O B13298794 N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide

N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide

Cat. No.: B13298794
M. Wt: 186.29 g/mol
InChI Key: HOKSGPNESVSOJX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide is an organic compound with the molecular formula C10H22N2O. It is a derivative of acetamide, where the amine group is substituted with a dimethylamino group and a 3-methylpentan-2-yl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide typically involves the reaction of 3-methylpentan-2-amine with dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce primary or secondary amines .

Scientific Research Applications

N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of intermediate complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a dimethylamino group and a 3-methylpentan-2-yl group makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N,N-dimethyl-2-(3-methylpentan-2-ylamino)acetamide

InChI

InChI=1S/C10H22N2O/c1-6-8(2)9(3)11-7-10(13)12(4)5/h8-9,11H,6-7H2,1-5H3

InChI Key

HOKSGPNESVSOJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC(=O)N(C)C

Origin of Product

United States

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